REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:6]=1.CC1N(CCCN2C(=O)C3C(=CC=CC=3)C2=O)C=NC=1>>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([CH2:7][CH2:8][CH2:9][NH2:10])[CH:6]=1
|
Name
|
mixture
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(3-(4-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1)CCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CN=CN1CCCN1C(C2=CC=CC=C2C1=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC=1N=CN(C1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |